(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
Description
“(4-Bromo-5-phenyl-1,2-oxazol-3-yl)methanol” is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 4, a phenyl group at position 5, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₈BrNO₂, with an average molecular mass of 254.08 g/mol . The bromine and phenyl substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
934001-94-2 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
QQXFSHUGDQQNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction and cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine, which then undergoes cyclization to form the oxazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol, such as aldehydes, carboxylic acids, amines, and thiols.
Scientific Research Applications
Overview
The compound (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol is a member of the oxazole family, characterized by its unique structural features that confer specific chemical and biological properties. This compound has garnered attention in various scientific fields, including medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol has been studied for its potential therapeutic applications due to its structural similarity to bioactive compounds. Its bromine atom can enhance biological activity, making it a candidate for drug development against various diseases.
Case Study : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial and anticancer properties. In vitro studies have shown that (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
The compound has been investigated for its interactions with biological targets. Its ability to modulate enzyme activity makes it a subject of interest in pharmacology.
Case Study : A study demonstrated that (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol acts as an inhibitor of specific kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties.
Case Study : Researchers have explored the use of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol in the development of polymeric materials that exhibit enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites.
Mechanism of Action
The mechanism of action of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol) .
- Aromatic vs.
- Heterocycle Variations: Replacing oxazole with oxadiazole (e.g., [5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol) modifies resonance and hydrogen-bonding capacity .
Physicochemical Properties
- Hydrogen Bonding : The hydroxymethyl group (-CH₂OH) in all compounds enables hydrogen bonding, influencing solubility and crystallization. The target compound’s bromine may reduce aqueous solubility compared to methyl-substituted analogs .
- Thermal Stability: Bromine and phenyl groups likely increase melting/boiling points relative to simpler derivatives (e.g., (5-methyl-1,2-oxazol-3-yl)methanol) due to enhanced van der Waals interactions .
Biological Activity
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position and a phenyl group at the 5-position of the oxazole ring. Its chemical formula is with a molecular weight of approximately 256.08 g/mol. The presence of the bromine atom and the phenyl group are significant for its biological activity.
Antimicrobial Properties
Research indicates that (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different bacterial species, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound has significant potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly neuroblastoma cells. The compound's mechanism involves the activation of caspases, which are crucial for programmed cell death .
The biological activity of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it can induce oxidative stress in cancer cells, contributing to its anticancer effects .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various oxazole derivatives, including (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol. The results indicated that this compound showed superior activity compared to other derivatives tested, highlighting its potential as a lead compound for developing new antibiotics .
Investigation into Anticancer Effects
Another significant study focused on the anticancer properties of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol in human neuroblastoma SH-SY5Y cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Q & A
Q. What are the recommended synthetic strategies for (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol?
The synthesis typically involves functionalizing the isoxazole core via halogenation and subsequent derivatization. A bromine substituent can be introduced at the 4-position of the oxazole ring using electrophilic bromination reagents (e.g., NBS in DMF). The hydroxymethyl group at the 3-position may be introduced via reduction of a precursor ester or aldehyde using NaBH₄ or LiAlH₄. Building-block approaches, such as coupling pre-functionalized oxazole intermediates with phenyl groups, are also viable .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR are essential for confirming the structure, with diagnostic signals for the oxazole ring (e.g., δ 6.8–7.5 ppm for aromatic protons) and bromine-induced deshielding.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the methanol monosolvate form of a related oxazole derivative showed monoclinic symmetry (space group ) with unit cell parameters , and .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can hydrogen bonding and halogen bonding influence the crystal packing of this compound?
The bromine atom and hydroxymethyl group participate in intermolecular interactions. Bromine may engage in halogen bonding (e.g., Br···O/N contacts with neighboring molecules), while the hydroxyl group forms hydrogen bonds (O–H···O/N). Graph-set analysis (as per Etter’s rules) can classify these interactions into motifs like or -type chains, which stabilize the crystal lattice . Discrepancies in predicted vs. observed packing may arise from competing intermolecular forces, requiring iterative refinement in SHELXL .
Q. What experimental design considerations are critical for assessing its biological activity (e.g., enzyme inhibition)?
- Target selection : Isoxazole derivatives often target enzymes like acetylcholinesterase (AChE) or kinases. For example, arylisoxazole-phenylpiperazine hybrids showed AChE inhibition (IC₅₀ ~20–50 µM) .
- Assay optimization : Use kinetic assays (e.g., Ellman’s method for AChE) with controlled pH and temperature. Include positive controls (e.g., donepezil) and validate via dose-response curves.
- Data interpretation : Address solubility issues (common with brominated aromatics) using co-solvents like DMSO (<1% v/v) and confirm target engagement via isothermal titration calorimetry (ITC).
Q. How can polymorphism or solvate formation impact pharmacological studies?
Polymorphs or solvates (e.g., methanol monosolvates) may exhibit differing solubility and bioavailability. SCXRD and differential scanning calorimetry (DSC) can identify polymorphic forms. For instance, a related oxazole-methanol monosolvate showed distinct thermal stability (melting point ~160–165°C) and hydrogen-bonding patterns compared to the anhydrous form .
Methodological Challenges
Q. How to resolve discrepancies in crystallographic refinement for brominated heterocycles?
Bromine’s high electron density can cause absorption errors in X-ray data. Mitigate this by:
- Using Mo-Kα radiation (λ = 0.71073 Å) for better penetration.
- Applying multi-scan absorption corrections (e.g., SADABS in SHELXL ).
- Validating thermal displacement parameters (ADPs) to avoid overfitting.
Q. What strategies improve the purity of synthetic intermediates?
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, MeOH/H₂O + 0.1% TFA).
- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to isolate crystalline intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
